molecular formula C12H19BN2O2 B1529791 1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1000801-78-4

1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1529791
CAS No.: 1000801-78-4
M. Wt: 234.1 g/mol
InChI Key: RHFBKZWRCYFZMG-UHFFFAOYSA-N
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Description

1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a pyrazole ring structure

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors, optimizing catalyst loading, and employing green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new functional groups.

  • Oxidation and Reduction: The compound can be oxidized to form pyrazole derivatives with different oxidation states or reduced to form other boronic acid derivatives.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Bases: Potassium acetate, sodium carbonate, and cesium carbonate are often used.

  • Solvents: Solvents such as toluene, THF, and water are typically employed.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Functionalized Pyrazoles: Resulting from substitution reactions.

  • Other Boronic Acid Derivatives: Resulting from oxidation or reduction reactions.

Scientific Research Applications

  • Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is crucial in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors involved in biological processes.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative used in cross-coupling reactions.

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic acid derivative used in various chemical reactions.

Uniqueness: 1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its pyrazole ring structure, which provides distinct chemical reactivity and potential biological activity compared to other boronic acid derivatives

Properties

IUPAC Name

1-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-6-7-15-9-10(8-14-15)13-16-11(2,3)12(4,5)17-13/h6,8-9H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFBKZWRCYFZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729131
Record name 1-(Prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000801-78-4
Record name 1-(Prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-pyrazoleboronic acid pinacol ester (3.0 g, 15.6 mmol), allyl bromide (6.9 g, 77 mmol) and sodium bis(trimethylsilyl)amide (20.5 mL of a 1.5N solution in THF, 30.7 mmol) in THF (20 mL) was heated to 70° C. overnight. After cooling to r.t. the reaction was quenched with water (15 mL) and extracted with EtOAc (2×30 mL). The combined organic fractions were washed with brine (50 mL), dried (MgSO4) and concentrated in vacuo to give the title compound (3.4 g, 94%) as a yellow oil. δH (CDCl3) 1.20 (12H, s), 4.61-4.67 (2H, m), 5.06-5.24 (2H, m), 5.79-6.01 (1H, m), 7.60 (1H, s), 7.69 (1H, s).
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94%

Synthesis routes and methods II

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and allyl bromide according to Method AC (after initial stirring at r.t. for 16 h, an additional 0.3 equivalent of sodium bis(trimethylsilyl)amide was added and the reaction mixture was stirred at 90° C. for 16 h) and was isolated as an amber oil (quantitative) that was used without further purification. LCMS (ES+) 235.0 (M+H)+, RT 3.09 minutes (Method 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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